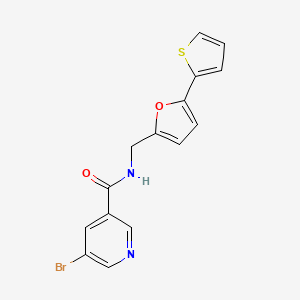

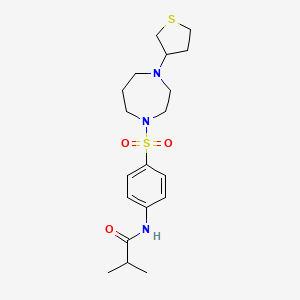

5-bromo-N-((5-(thiophen-2-yl)furan-2-yl)methyl)nicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“5-bromo-N-((5-(thiophen-2-yl)furan-2-yl)methyl)nicotinamide” is a compound that has been mentioned in the context of fungicidal activity . It is a derivative of N-(thiophen-2-yl) nicotinamide, which has been studied for its potential as a fungicide . The compound is designed and synthesized by splicing the nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene .

Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name and the general knowledge of organic chemistry. It contains a nicotinamide group, a thiophene group, and a furan group, all connected by a single carbon atom. The exact molecular weight and other properties would need to be calculated or looked up in a chemical database .Aplicaciones Científicas De Investigación

Furan Derivatives in Antibacterial Activity

Furan derivatives have taken on a special position in medicinal chemistry . They exhibit a wide range of advantageous biological and pharmacological characteristics, and as a result, they have been employed as medicines in a number of distinct disease areas .

Method of Application

The method of application or experimental procedures for these compounds typically involves organic synthesis techniques. However, the specific procedures can vary greatly depending on the specific furan derivative and its intended application .

Results or Outcomes

Furan-containing compounds have shown remarkable therapeutic efficacy, inspiring medicinal chemists to create numerous innovative antibacterial agents . The crucial facts presented in the research may aid in the creation of more effective and secure antimicrobial agents .

Synthesis of Stable Dye-Sensitized Solar Cells

Field

This application falls under the field of Energy Science and Engineering .

Application Summary

Furan derivatives can be used as reactants involved in Suzuki coupling for the synthesis of stable dye-sensitized solar cells .

Method of Application

The specific method of application involves organic synthesis techniques, particularly Suzuki coupling .

Results or Outcomes

The outcome of this application is the creation of stable dye-sensitized solar cells, which can contribute to the development of renewable energy sources .

Inhibition of Ephrin Binding

Field

This application is related to Biomedical Science and Pharmacology .

Application Summary

Furan derivatives can be used in the synthesis of disalicylic acid-furanyl derivatives to inhibit ephrin binding .

Method of Application

The method of application involves organic synthesis techniques to create the disalicylic acid-furanyl derivatives .

Results or Outcomes

The outcome of this application is the inhibition of ephrin binding, which can have implications in various biological processes and disease states .

Treatment of Type 2 Diabetes

Field

This application is in the field of Medicine and Pharmacology .

Application Summary

Certain furan derivatives can be used in the preparation of Canagliflozin, a sodium-dependent glucose co-transporter 2 inhibitor used in the treatment of type 2 diabetes .

Method of Application

The method of application involves the synthesis of Canagliflozin using the furan derivative as an intermediate .

Results or Outcomes

The outcome of this application is the production of Canagliflozin, a drug used in the treatment of type 2 diabetes .

Synthesis of HIF-1 Inhibitors

Field

This application falls under the field of Biomedical Science and Pharmacology .

Application Summary

Furan derivatives can be used in the synthesis of HIF-1 inhibitors . HIF-1 (Hypoxia-inducible factor 1) is a transcription factor that responds to changes in available oxygen in the cellular environment, specifically, to decreases in oxygen, or hypoxia .

Method of Application

The specific method of application involves organic synthesis techniques, particularly the synthesis of HIF-1 inhibitors using the furan derivative as an intermediate .

Results or Outcomes

The outcome of this application is the creation of HIF-1 inhibitors, which can have implications in various biological processes and disease states, including cancer .

Inhibition of HIV-1 Integrase

Application Summary

Furan derivatives can be used in the synthesis of HIV-1 integrase inhibitors . HIV-1 integrase is an enzyme produced by the HIV-1 virus that enables its genetic material to be integrated into the DNA of the infected cell .

Method of Application

The method of application involves organic synthesis techniques to create the HIV-1 integrase inhibitors .

Results or Outcomes

The outcome of this application is the inhibition of HIV-1 integrase, which can have implications in the treatment of HIV-1 infection .

Inhibition of Epidermal Growth Factor Receptor

Application Summary

Certain furan derivatives can be used in the preparation of epidermal growth factor receptor inhibitors . Epidermal growth factor receptor is a protein found on the surface of some cells to which epidermal growth factor binds, causing the cells to divide .

Method of Application

The method of application involves the synthesis of epidermal growth factor receptor inhibitors using the furan derivative as an intermediate .

Results or Outcomes

The outcome of this application is the production of epidermal growth factor receptor inhibitors, a drug used in the treatment of various types of cancer .

Direcciones Futuras

Propiedades

IUPAC Name |

5-bromo-N-[(5-thiophen-2-ylfuran-2-yl)methyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrN2O2S/c16-11-6-10(7-17-8-11)15(19)18-9-12-3-4-13(20-12)14-2-1-5-21-14/h1-8H,9H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIFMYKGVYTZNMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC=C(O2)CNC(=O)C3=CC(=CN=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-N-((5-(thiophen-2-yl)furan-2-yl)methyl)nicotinamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-methyl 2-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2758020.png)

![N-[4-[2-(4-fluorophenyl)sulfonyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2758022.png)

![1-[6-(2-methoxyphenyl)pyridazin-3-yl]-N-(3-nitrophenyl)piperidine-3-carboxamide](/img/structure/B2758028.png)

![2-(4-chlorophenoxy)-N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2758032.png)

![(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(p-tolyl)methanone](/img/structure/B2758036.png)

![1,3-Bis(3-methoxyphenyl)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2758038.png)

![(1R,5S)-3-Pyridin-3-yl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2758039.png)

![6-(azepan-1-ylsulfonyl)-2-(3,4-dimethylbenzyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2758041.png)